Biochemical Pan-JAK Potency: JAK-IN-29 Is 40- to 100-Fold Weaker Than CEE321 Across All Four JAK Isoforms
In head-to-head enzymatic assays, JAK-IN-29 (Compound 3) showed dramatically reduced inhibition of all four JAK family members compared to the clinical pan-JAK inhibitor CEE321 (Compound 1). JAK-IN-29 IC₅₀ values ranged from 2,094 to 4,563 nM, whereas CEE321 IC₅₀ values fell between 48 and 60 nM, representing a 40- to 100-fold loss in potency across isoforms [1].
| Evidence Dimension | Enzymatic IC₅₀ against all four JAK isoforms (JAK1, JAK2, JAK3, TYK2) |
|---|---|
| Target Compound Data | JAK-IN-29: JAK1 3,272 ± 1,038 nM; JAK2 3,154 ± 786 nM; JAK3 4,563 ± 1,418 nM; TYK2 2,094 ± 680 nM |
| Comparator Or Baseline | CEE321 (Compound 1): JAK1 50 ± 12 nM; JAK2 48 ± 8 nM; JAK3 59 ± 6 nM; TYK2 60 ± 11 nM |
| Quantified Difference | JAK-IN-29 is 65-fold (JAK1), 66-fold (JAK2), 77-fold (JAK3), and 35-fold (TYK2) less potent than CEE321 |
| Conditions | Biochemical enzyme assays; IC₅₀ values in nM as per protocols in Supporting Information of Thoma et al. 2023 |
Why This Matters
This >40-fold potency gap means JAK-IN-29 cannot substitute for CEE321 in any biochemical or pharmacological experiment requiring potent pan-JAK blockade; researchers must select the appropriate compound based on the desired potency window.
- [1] Thoma G, Vangrevelinghe E, Luneau A, Piechon P, Beerli C, Zerwes HG. Novel Concept for Super-Soft Topical Drugs: Deactivation by an Enzyme-Induced Switch into an Inactive Conformation. ACS Med Chem Lett. 2023;14(6):841-845; Table 2. View Source
